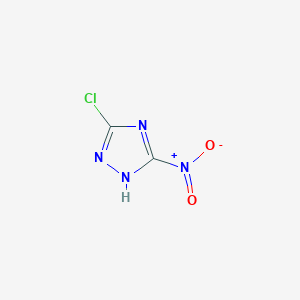

5-chloro-3-nitro-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC16001064

Molecular Formula: C2HClN4O2

Molecular Weight: 148.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2HClN4O2 |

|---|---|

| Molecular Weight | 148.51 g/mol |

| IUPAC Name | 3-chloro-5-nitro-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) |

| Standard InChI Key | CCQBFHMMQFUKKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NN1)Cl)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Characterization of 5-Chloro-3-nitro-1H-1,2,4-triazole

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3 and 5 with nitro (-NO₂) and chloro (-Cl) groups, respectively. This arrangement creates a highly polarized heterocyclic system, with the electron-withdrawing nitro group at position 3 and the chloro substituent at position 5 inducing significant charge distribution differences compared to unsubstituted triazoles .

Key Physicochemical Parameters

While direct experimental data for 5-chloro-3-nitro-1H-1,2,4-triazole remains limited, properties can be extrapolated from structurally related compounds:

The nitro group’s strong electron-withdrawing effect likely enhances thermal stability compared to non-nitrated analogs, while the chloro substituent contributes to increased lipophilicity .

Synthetic Methodologies

Core Triazole Formation

The patent CN105906575A details a high-pressure synthesis of 1H-1,2,4-triazole derivatives using formate esters, hydrazine hydrate, and ammonium salts. Adaptation of this method could involve:

-

Initial cyclization: Methyl formate (4.0 kg) reacts with 85% hydrazine hydrate (2.0 kg) and ammonium chloride (2.0 kg) at 120°C under pressure .

-

Post-functionalization:

-

Nitration: Introduce nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C

-

Chlorination: Utilize PCl₅ or SOCl₂ in anhydrous conditions

-

This two-step approach could theoretically yield 5-chloro-3-nitro-1H-1,2,4-triazole with modifications to reaction stoichiometry and temperature profiles .

Optimization Challenges

Key considerations for scale-up include:

-

Regioselectivity control: Ensuring preferential nitration at position 3

-

Byproduct management: Separation of 3-nitro vs. 5-nitro isomers

-

Purification: Recrystallization from ethanol/water mixtures (as in )

Industrial and Regulatory Considerations

Regulatory Status

No current FDA approvals, but the compound falls under:

-

HS Code 2933990090: Heterocyclic compounds with nitrogen heteroatoms

-

GHS classifications:

-

H302 (Harmful if swallowed)

-

H315 (Causes skin irritation)

-

Future Research Directions

Synthetic Chemistry Priorities

-

Development of one-pot synthesis combining cyclization and nitration/chlorination

-

Exploration of microwave-assisted reactions to improve yields

Biological Evaluation Needs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume